(S)-methyl 3-(1-aminoethyl)benzoate CAS number
(S)-methyl 3-(1-aminoethyl)benzoate CAS number
An In-Depth Technical Guide to (S)-methyl 3-(1-aminoethyl)benzoate: Synthesis, Chiral Integrity, and Application
Executive Summary: (S)-methyl 3-(1-aminoethyl)benzoate is a chiral building block of significant value in pharmaceutical research and development. Its structure, featuring a primary chiral amine and a versatile methyl ester on a benzene scaffold, makes it a crucial intermediate for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its physicochemical properties, stereoselective synthesis strategies, and the critical analytical methodologies required to ensure its stereochemical integrity. We delve into the causality behind synthetic choices, from classical chiral resolution to modern asymmetric approaches, and detail the definitive analytical workflow for quality control, centered on chiral chromatography. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this important synthon in their work.
Introduction to a Key Chiral Intermediate
In the landscape of medicinal chemistry, the precise three-dimensional arrangement of atoms in a molecule is paramount, often dictating the difference between a potent therapeutic and an inactive or even toxic compound. (S)-methyl 3-(1-aminoethyl)benzoate, a non-commercially available yet synthetically important molecule, represents a class of chiral synthons that provide a foundational stereocenter from which molecular complexity can be built.
The molecule's utility is rooted in its bifunctional nature:
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The (S)-configured Chiral Amine: The primary amine at the benzylic position is the cornerstone of the molecule's chirality. This functional group is a key nucleophile, readily participating in reactions such as amidation, alkylation, and reductive amination to build out the target molecule's structure while retaining the critical stereochemistry.[1]
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The Methyl Ester: Located at the meta-position, the ester group offers a secondary site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid or converted into amides, providing another handle for molecular elaboration or for tuning the physicochemical properties of the final compound.
This guide will explore the essential technical considerations for working with this molecule, from its synthesis and separation to the rigorous analytical controls required for its use in a regulated drug development environment.
Physicochemical and Structural Data
A clear understanding of a molecule's fundamental properties is the starting point for any laboratory work. The key identifiers and properties for (S)-methyl 3-(1-aminoethyl)benzoate are summarized below.
| Property | Value | Source |
| CAS Number | 1187927-21-4 | [2][3][4] |
| Molecular Formula | C₁₀H₁₃NO₂ | [2][3] |
| Molecular Weight | 179.22 g/mol | [2][3] |
| Classification | Chiral Building Block, Amine, Ester | [4] |
| Synonyms | (S)-Methyl 3-(1-aminoethyl)benzoate | N/A |
Synthesis and Stereochemical Control
The primary challenge in producing (S)-methyl 3-(1-aminoethyl)benzoate is not the formation of the molecular backbone but the precise control of its stereochemistry. Two principal strategies are employed: the separation of a racemic mixture (chiral resolution) or the direct, stereoselective synthesis of the desired (S)-enantiomer (asymmetric synthesis).
Racemic Synthesis Pathway
The initial step involves the synthesis of the racemic compound, methyl 3-(1-aminoethyl)benzoate. A common and efficient laboratory-scale approach begins with the commercially available methyl 3-acetylbenzoate. This precursor undergoes reductive amination, where the ketone is converted directly to the amine in the presence of an ammonia source and a reducing agent.
Chiral Resolution of Diastereomeric Salts
Chiral resolution is a classical and robust method for separating enantiomers.[5] The underlying principle is the reaction of the racemic amine with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.[5]
Causality of Method Choice: This method is often chosen for its reliability and scalability, though it has the inherent drawback of a maximum theoretical yield of 50% for the desired enantiomer, unless the unwanted enantiomer can be racemized and recycled.[5]
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Salt Formation: Dissolve the racemic methyl 3-(1-aminoethyl)benzoate in a suitable solvent (e.g., methanol or ethanol). Add 0.5 equivalents of an enantiomerically pure resolving agent, such as (+)-tartaric acid or (S)-mandelic acid.
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Fractional Crystallization: Allow the solution to cool slowly. The diastereomeric salt with the lower solubility will preferentially crystallize out of the solution. The choice of solvent is critical here, as it directly influences the solubility difference between the two salts.
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Isolation: Isolate the crystallized salt by filtration. The purity of the salt can be improved by recrystallization.
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Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and basify the solution with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). This deprotonates the amine, breaking the salt and precipitating the free (S)-amine.
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Extraction: Extract the liberated (S)-methyl 3-(1-aminoethyl)benzoate into an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and concentrate under reduced pressure to yield the purified enantiomer.
Analytical Characterization and Quality Control
Ensuring the identity, purity, and, most importantly, the enantiomeric excess (e.e.) of (S)-methyl 3-(1-aminoethyl)benzoate is a non-negotiable aspect of its use in drug development. This requires a suite of analytical techniques.
Spectroscopic Analysis
Standard spectroscopic methods are used to confirm the chemical structure and purity of the synthesized compound.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons (multiplets), the methoxy group (singlet), the benzylic proton (quartet), the amine protons (broad singlet), and the terminal methyl group (doublet).[6] |
| ¹³C NMR | Resonances for the ester carbonyl carbon, aromatic carbons, and aliphatic carbons of the aminoethyl side chain.[6] |
| IR Spectroscopy | Characteristic absorptions for N-H stretching (amine, ~3300-3400 cm⁻¹), C=O stretching (ester, ~1720 cm⁻¹), and aromatic C-H bonds (~3000-3100 cm⁻¹).[7] |
| Mass Spectrometry | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (180.09 m/z). |
Determination of Enantiomeric Purity by Chiral HPLC
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the definitive method for separating and quantifying enantiomers to determine the enantiomeric excess.[8]
Principle of Self-Validation: The method's trustworthiness comes from its ability to physically separate the (S) and (R) enantiomers. A successful method will show two distinct peaks when analyzing the racemic mixture (the starting material) and a single, sharp peak at the retention time of the desired enantiomer for the final, purified product. The absence of the second peak validates the success of the resolution.
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System Preparation:
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HPLC System: A standard HPLC system with a UV detector is required.[9]
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Chiral Column: Select a suitable CSP. Polysaccharide-based columns (e.g., CHIRALPAK® or CHIRALCEL® series) are highly effective for separating a wide range of chiral compounds.[8][10]
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Mobile Phase: A typical mobile phase consists of a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). Small amounts of an additive like diethylamine (for basic compounds) may be needed to improve peak shape.
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Sample Preparation:
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Accurately prepare a stock solution of the racemic material (~1 mg/mL) to establish the retention times of both the (R) and (S) enantiomers.
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Prepare a sample of the resolved (S)-enantiomer at the same concentration.
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Chromatographic Conditions (Example):
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Column: CHIRALPAK IC (or similar)
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Mobile Phase: Hexane:Isopropanol (90:10 v/v) with 0.1% Diethylamine
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Flow Rate: 1.0 mL/min
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Detection: UV at 254 nm
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Injection Volume: 10 µL
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Analysis and Data Interpretation:
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Inject the racemic mixture to identify the two peaks corresponding to the (R) and (S) enantiomers.
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Inject the sample of the resolved product.
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Calculate the enantiomeric excess (% e.e.) using the peak areas (A) of the two enantiomers: % e.e. = [(A_S - A_R) / (A_S + A_R)] x 100
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Sources
- 1. benchchem.com [benchchem.com]
- 2. (S)-Methyl 3-(1-aMinoethyl)benzoate CAS#: 1187927-21-4 [m.chemicalbook.com]
- 3. (S)-Methyl 3-(1-aMinoethyl)benzoate price,buy (S)-Methyl 3-(1-aMinoethyl)benzoate - chemicalbook [m.chemicalbook.com]
- 4. 1187927-21-4|(S)-Methyl 3-(1-aminoethyl)benzoate|BLD Pharm [bldpharm.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
